molecular formula C17H16O10 B1150520 8-Hydroxybergaptol 5-O-glucoside CAS No. 425680-98-4

8-Hydroxybergaptol 5-O-glucoside

Cat. No.: B1150520
CAS No.: 425680-98-4
M. Wt: 380.3 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxybergaptol 5-O-glucoside is a natural product found in Ficus ruficaulis with data available.

Scientific Research Applications

Inhibition of Platelet Aggregation

8-Hydroxybergaptol 5-O-glucoside, as part of the coumarin glucosides family, has been found in the roots of Heracleum rapula. These compounds have demonstrated inhibitory effects on rabbit platelet aggregation induced by various agents, showing weak to moderate activities (Xiao et al., 2005)(Xiao et al., 2005).

Cancer Therapy Applications

Research on glycosylated copper(II) ionophores, which include derivatives of 8-hydroxyquinolines, highlights their potential in cancer therapy. These compounds, in the presence of Cu(2+), have shown pharmacologically relevant antiproliferative activity against tumor cells, suggesting their use as prodrugs activated by β-glucosidase in targeted cancer therapy (Oliveri et al., 2013)(Oliveri et al., 2013).

Industrial Applications in Stability and Solubility Enhancement

A study by Chang et al. (2019) on 8-Hydroxydaidzein, a compound structurally related to this compound, showed that its glucosylation can significantly enhance aqueous solubility and alkaline stability. This suggests potential industrial applications of similar glucosylated compounds for improved stability and solubility (Chang et al., 2019).

Properties

IUPAC Name

9-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLNHCJQIHSOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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